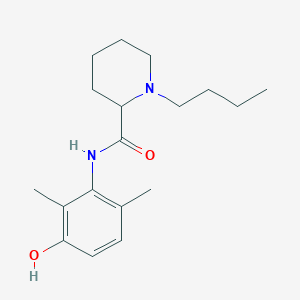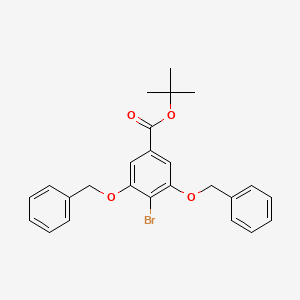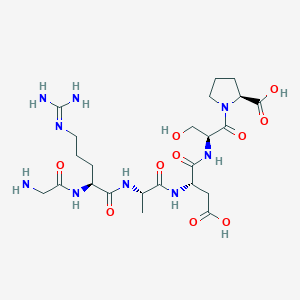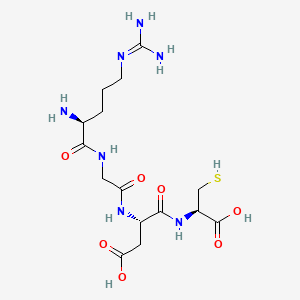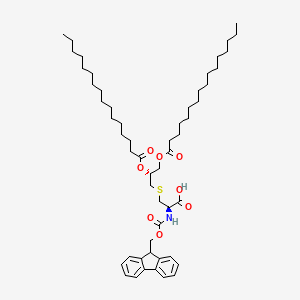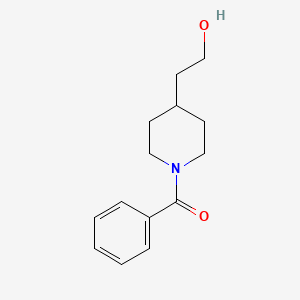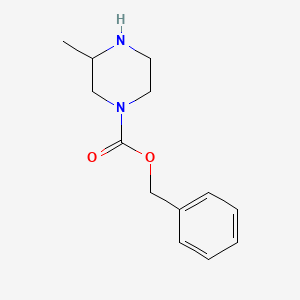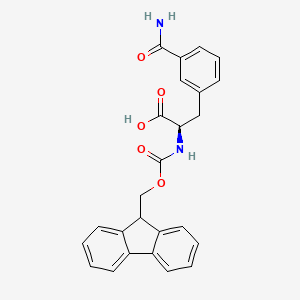
Fmoc-D-3-Carbamoylphe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-3-Carbamoylphe is a derivative of amino acids that is modified with the 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This modification is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protection for the amino group during the assembly of peptides. The Fmoc group imparts hydrophobicity and aromaticity, which can influence the self-assembly and functional properties of the resulting peptides .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves multiple steps that ensure the protection of functional groups and the retention of the amino acid's chirality. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally related compound, is synthesized through a five-step process that includes reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis, demonstrating the complexity and precision required in synthesizing such compounds . The synthesis of Fmoc-D-3-Carbamoylphe would likely follow a similarly intricate pathway to ensure the protection of the carboxyl and amino groups while maintaining the integrity of the Fmoc group.
Molecular Structure Analysis
The molecular structure of Fmoc-D-3-Carbamoylphe is characterized by the presence of the Fmoc group, which is a bulky and aromatic moiety. This group is attached to the nitrogen atom of the amino acid, providing steric hindrance and influencing the overall three-dimensional structure of the molecule. The presence of the Fmoc group is crucial for the molecule's stability and reactivity during peptide synthesis .
Chemical Reactions Analysis
In the context of peptide synthesis, Fmoc-D-3-Carbamoylphe would undergo a series of chemical reactions, including coupling with other amino acids or peptides and deprotection of the Fmoc group. The Fmoc group is typically removed under basic conditions, which allows for the sequential addition of amino acids in SPPS. The stability of the Fmoc group under a variety of conditions is a key feature that enables its widespread use in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-D-3-Carbamoylphe are influenced by the Fmoc group, which imparts a degree of hydrophobicity and contributes to the molecule's overall aromatic character. These properties are essential for the self-assembly of peptides and their interaction with other biomolecules. The Fmoc group also allows for the solubility of the amino acid in organic solvents, which is beneficial for SPPS . The specific physical properties such as melting point, solubility, and optical purity would be determined through experimental analysis, including HPLC for chiral purity .
Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry and Biochemistry
Fmoc-D-3-Carbamoylphe, as part of the broader group of 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives, has been extensively utilized in analytical chemistry and biochemistry. For instance, Chen et al. (1999) analyzed Fmoc derivatives of catecholamines, demonstrating the utility of Fmoc in high-performance liquid chromatography and mass spectrometry. These methods are crucial for analyzing biological materials, particularly in detecting and characterizing compounds at low femtomole levels (Chen, Li, Carvey, & Li, 1999).
2. Synthetic Chemistry
Fmoc-protected amino acids, including derivatives like Fmoc-D-3-Carbamoylphe, are integral in synthetic chemistry. Sladojevich et al. (2007) highlighted the synthesis of Fmoc-protected morpholine-3-carboxylic acid, showcasing the adaptability of Fmoc amino acids in synthetic routes for complex molecules. This is particularly significant in solid-phase peptide synthesis, allowing for the creation of peptides and peptidomimetics (Sladojevich, Trabocchi, & Guarna, 2007).
3. Material Science and Nanotechnology
In material science and nanotechnology, Fmoc-modified amino acids and peptides, including Fmoc-D-3-Carbamoylphe, play a pivotal role. Tao et al. (2016) discussed the self-organization of Fmoc-modified molecules, emphasizing their use in cell cultivation, bio-templating, and drug delivery applications. The inherent properties of the Fmoc group, such as hydrophobicity and aromaticity, promote the association of building blocks, essential for developing functional materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
4. Biomedical Applications
In the biomedical field, Fmoc derivatives like Fmoc-D-3-Carbamoylphe are used in the development of hydrogels and therapeutic agents. Thornton et al. (2009) reported on the enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels, which can be controlled for use in three-dimensional cell culture. The study highlights the versatility of Fmoc-modified compounds in biomedical applications, particularly in tissue engineering and regenerative medicine (Thornton, Smith, Merry, & Ulijn, 2009).
Safety and Hazards
While specific safety data for “Fmoc-D-3-Carbamoylphe” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fmoc-D-3-Carbamoylphe is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine group during the coupling of amino acids, preventing unwanted side reactions . Once the desired peptide bond has been formed, the Fmoc group can be removed, allowing the next amino acid to be added .
Pharmacokinetics
The properties of the fmoc group suggest that it may be rapidly removed in the presence of a base
Result of Action
The use of Fmoc-D-3-Carbamoylphe allows for the precise synthesis of peptides . By protecting the amine group, it prevents unwanted side reactions and ensures that the correct peptide sequence is formed . The resulting peptides can have a wide range of biological activities, depending on their specific sequence.
Action Environment
The action of Fmoc-D-3-Carbamoylphe is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group . Therefore, the efficacy and stability of this compound may be affected by environmental factors that alter pH, such as the presence of other substances or changes in temperature .
Eigenschaften
IUPAC Name |
(2R)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDQRFXBNPJQA-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


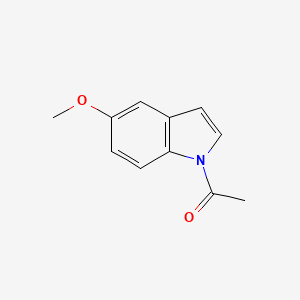



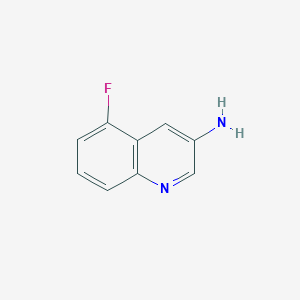
![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)
